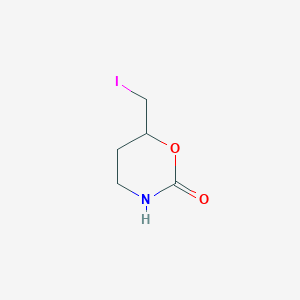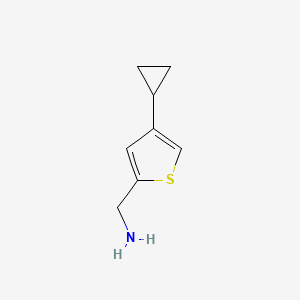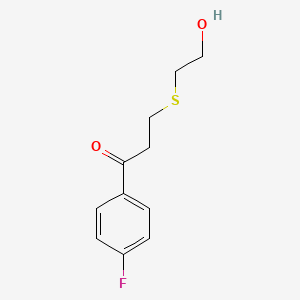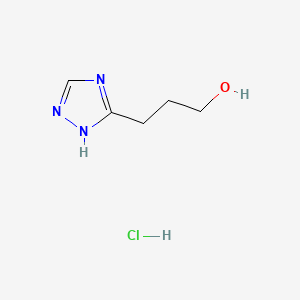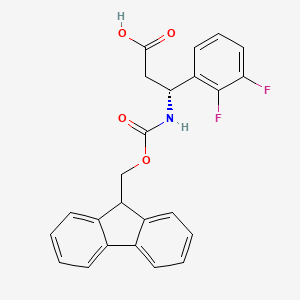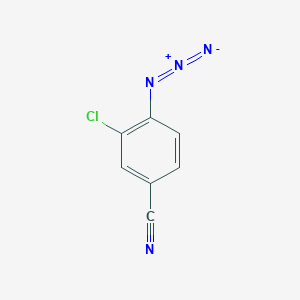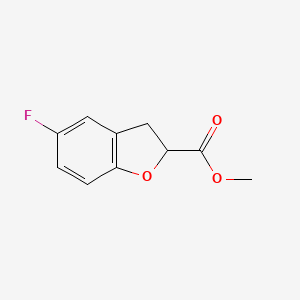
Methyl 5-fluoro-2,3-dihydrobenzofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methyl ester group, a fluorine atom, and a dihydrobenzofuran structure. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Michael addition of a quinone with ethyl acetyl acetate, followed by cyclization using anhydrous zinc chloride as a catalyst . Another approach includes free radical cyclization cascades, which are effective for constructing complex benzofuran derivatives .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs catalytic processes to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has also been explored for the efficient production of benzofuran compounds . These methods are scalable and can be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl 5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to inhibit enzymes such as topoisomerase I and farnesyl transferase, which play crucial roles in DNA replication and cell signaling . Additionally, the compound may interact with sigma receptors and histamine H₃ receptors, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another derivative with similar applications.
Angelicin: Known for its therapeutic properties in skin conditions.
Uniqueness
Methyl 5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylate stands out due to its unique combination of a fluorine atom and a dihydrobenzofuran structure. This combination enhances its biological activity and makes it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C10H9FO3 |
|---|---|
Peso molecular |
196.17 g/mol |
Nombre IUPAC |
methyl 5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C10H9FO3/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-4,9H,5H2,1H3 |
Clave InChI |
UBNRQRAQEBKNRW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC2=C(O1)C=CC(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13636031.png)
